molecular formula C21H23FN2O5S B2629716 Benzyl (2-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate CAS No. 2034336-76-8

Benzyl (2-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate

Cat. No.: B2629716
CAS No.: 2034336-76-8
M. Wt: 434.48
InChI Key: SPCKVCCRUPCGSG-UHFFFAOYSA-N
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Description

Benzyl (2-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate is a useful research compound. Its molecular formula is C21H23FN2O5S and its molecular weight is 434.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Applications

  • Chemical Synthesis and Biological Activity : Novel compounds, including benzodiazepine derivatives, have been synthesized for various pharmacological applications, such as antianxiety, antitumor, and antimicrobial activities. These studies highlight the potential of benzyl carbamate derivatives in drug discovery and development (Anzini et al., 2008), (Wu et al., 2017).

  • Antipsychotic and Anticonvulsant Agents : Research into benzothiazepine and benzoxazepine derivatives has revealed their potential as antipsychotic and anticonvulsant agents, indicating the versatility of benzyl carbamate structures in medicinal chemistry (Kaur et al., 2012).

Material Science and Chemistry

  • Polymer Solar Cells : The synthesis of copolymers incorporating benzothiazepine units demonstrates the application of such compounds in the development of high-efficiency polymer solar cells, suggesting the role of these chemical structures in improving energy conversion efficiency (Qin et al., 2009).

Chemical Properties and Mechanisms

  • Catalysis : Studies on the catalytic properties of gold(I) compounds for the intramolecular hydrofunctionalization of allenes highlight the significance of carbamate derivatives in facilitating chemical transformations, which is crucial for synthetic organic chemistry (Zhang et al., 2006).

Mechanism of Action

The mode of action of carbamates typically involves the formation of a covalent bond with their target, which can lead to the modulation of the target’s activity . The exact biochemical pathways affected by this compound would depend on its specific target.

As for the pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physicochemical properties. Carbamates, in general, are well absorbed and can be widely distributed in the body. They are typically metabolized in the liver and excreted in the urine .

Properties

IUPAC Name

benzyl N-[2-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O5S/c22-18-9-5-4-8-17(18)19-10-11-24(12-13-30(19,27)28)20(25)14-23-21(26)29-15-16-6-2-1-3-7-16/h1-9,19H,10-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCKVCCRUPCGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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